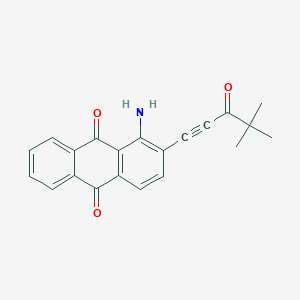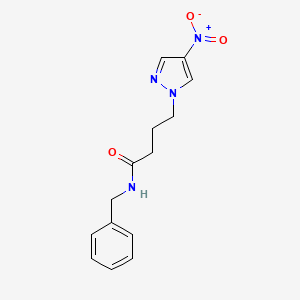![molecular formula C25H16FN3O3S2 B11496404 5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11496404.png)
5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Nitrobenzylthio Group: This can be done through a thiol-ene reaction or a nucleophilic substitution reaction using a nitrobenzyl halide and a thiol derivative.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the phenyl rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Anticancer Activity: Possible anticancer properties due to its ability to interact with cellular targets.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.
Analytical Chemistry: Used as a standard or reference compound in analytical methods.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class with similar core structures.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups that exhibit similar chemical properties.
Nitrobenzylthio Compounds: Compounds with nitrobenzylthio groups that have similar reactivity.
Uniqueness
The uniqueness of 5-(4-FLUOROPHENYL)-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H16FN3O3S2 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H16FN3O3S2/c26-18-10-8-17(9-11-18)21-15-33-23-22(21)24(30)28(19-4-2-1-3-5-19)25(27-23)34-14-16-6-12-20(13-7-16)29(31)32/h1-13,15H,14H2 |
InChI Key |
NEAXIPBCNRSEAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])SC=C3C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-(1H-imidazol-1-YL)-6-[methyl(phenyl)amino]-1,3,5-triazin-2-YL]piperazine-1-carboxylate](/img/structure/B11496323.png)
![2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide](/img/structure/B11496326.png)
![5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11496328.png)
![5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496334.png)
![N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide](/img/structure/B11496349.png)
![Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-](/img/structure/B11496353.png)
![5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole](/img/structure/B11496358.png)
![4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496363.png)
![4-[4-(Adamantane-1-carbonyl)piperazin-1-yl]-2-chloro-5-fluorobenzonitrile](/img/structure/B11496367.png)
![Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11496379.png)


![19-(4-methylphenyl)sulfonyl-16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1(20),3(12),4,6,8,10,14,16,18(21)-nonaene](/img/structure/B11496385.png)
![2-{4-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B11496399.png)
